2-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-ylamino]ethyl (4-chlorophenoxy)acetate
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Overview
Description
2-[(1r,3r,5R,7R)-tricyclo[3311~3,7~]dec-2-ylamino]ethyl (4-chlorophenoxy)acetate is a complex organic compound with a unique structure It features a tricyclic decane core linked to an aminoethyl group and a chlorophenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-ylamino]ethyl (4-chlorophenoxy)acetate typically involves multiple steps. One common approach starts with the preparation of the tricyclic decane core, which can be synthesized through a series of cyclization reactions. The aminoethyl group is then introduced via a nucleophilic substitution reaction. Finally, the chlorophenoxyacetate moiety is attached through an esterification reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-ylamino]ethyl (4-chlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-ylamino]ethyl (4-chlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-ylamino]ethyl (4-chlorophenoxy)acetate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features but differ in their chemical properties and applications.
Phenoxyacetates: Compounds with similar ester moieties but different core structures.
Uniqueness
2-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-ylamino]ethyl (4-chlorophenoxy)acetate is unique due to its tricyclic decane core, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(2-adamantylamino)ethyl 2-(4-chlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO3/c21-17-1-3-18(4-2-17)25-12-19(23)24-6-5-22-20-15-8-13-7-14(10-15)11-16(20)9-13/h1-4,13-16,20,22H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRXOCNYGNFJDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCCOC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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